molecular formula C23H20N4O3 B2754481 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921563-10-2

4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2754481
CAS No.: 921563-10-2
M. Wt: 400.438
InChI Key: RGPGKVUUIIIGMK-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide features a pyrido[2,3-d]pyrimidin-4-one core substituted with a 2-methyl group at position 3, linked via a phenyl ring to a 4-methoxybenzamide moiety. This structure combines a nitrogen-rich heterocyclic system with a lipophilic benzamide group, which is frequently associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-13-17(27-15(2)25-21-19(23(27)29)5-4-12-24-21)8-11-20(14)26-22(28)16-6-9-18(30-3)10-7-16/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPGKVUUIIIGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrido[2,3-d]Pyrimidinone Core Formation

The pyrido[2,3-d]pyrimidinone system is pivotal to the compound’s structure. Two primary approaches dominate its synthesis:

Cyclocondensation of Aminonicotinic Acid Derivatives

A widely adopted method involves cyclizing 2-amino-4-methylnicotinic acid with urea or thiourea under acidic conditions. For example, heating 2-amino-4-methylnicotinic acid with urea in acetic acid at 130°C for 5 hours yields 2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (yield: 68–72%). This intermediate serves as the foundation for subsequent functionalization.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization reactions. In one protocol, 2-amino-4-methylnicotinic acid ethyl ester reacts with phenyl isothiocyanate under microwave conditions (150°C, 20 minutes) to form the pyrido[2,3-d]pyrimidin-4-one scaffold with improved yields (82%) compared to conventional heating.

Stepwise Synthesis of the Target Compound

Synthesis of 3-(4-Amino-2-Methylphenyl)-2-Methylpyrido[2,3-d]Pyrimidin-4(3H)-One

The phenyl substitution at position 3 is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

Ullmann Coupling

Reacting 2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine with 4-iodo-2-methylaniline in the presence of copper(I) iodide and 1,10-phenanthroline in DMF at 120°C for 24 hours affords the 3-aryl derivative (yield: 55%).

Buchwald-Hartwig Amination

Using palladium catalysis, the same intermediate couples with 4-bromo-2-methylaniline under reflux in toluene with BrettPhos ligand, yielding the 3-(4-amino-2-methylphenyl) product (yield: 70%).

Formation of the Benzamide Moiety

The final amide bond is formed via acyl chloride coupling:

  • Synthesis of 4-Methoxybenzoyl Chloride :
    Treat 4-methoxybenzoic acid with thionyl chloride (SOCl₂) at 70°C for 2 hours, followed by distillation under reduced pressure.

  • Amide Coupling :
    React the aniline intermediate (3-(4-amino-2-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one ) with 4-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stir at room temperature for 12 hours (yield: 85%).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclization Step : Replacing acetic acid with a 1:1 mixture of acetic anhydride and glacial acetic acid enhances reaction rates by 30%.
  • Amide Coupling : Switching from DCM to tetrahydrofuran (THF) reduces side-product formation during scale-up.

Purification Techniques

  • Recrystallization : The final compound is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves intermediates with polar functional groups.

Analytical Characterization

Spectroscopic Data

Spectrum Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.4 Hz, 2H, benzamide-ArH), 6.99 (d, J = 8.4 Hz, 2H, benzamide-ArH), 3.85 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).
IR (KBr) 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, pyrimidinone), 1240 cm⁻¹ (C-O, methoxy).

X-ray Crystallography

Single-crystal analysis confirms the boat-like conformation of the pyrido[2,3-d]pyrimidinone ring and near-orthogonal orientation of the benzamide group (dihedral angle: 88.3°).

Comparative Analysis of Synthetic Routes

Method Yield Purity Time
Ullmann Coupling 55% 95% 24 h
Buchwald-Hartwig 70% 97% 12 h
Microwave Cyclization 82% 98% 20 min

The Buchwald-Hartwig method offers superior efficiency, while microwave irradiation minimizes reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The pyrido[2,3-d]pyrimidin-4-one core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Name/ID Core Heterocycle Key Substituents Notable Features
Target Compound Pyrido[2,3-d]pyrimidin-4-one 4-Methoxybenzamide, 2-methyl (phenyl and pyrido positions) High nitrogen content; potential for hydrogen bonding and kinase interaction.
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine 4-(Trifluoromethyl)phenoxy, 4-methoxybenzamide Enhanced lipophilicity due to CF₃ group; antimicrobial activity reported.
4-Chloro-N-(2-propyl-4-oxo-benzothieno[2,3-d]pyrimidin-3-yl)benzamide Benzothieno[2,3-d]pyrimidine 4-Chlorobenzamide, propyl chain Increased hydrophobicity; evaluated for anticancer activity.
Example 53 (Pyrazolo[3,4-d]pyrimidine derivative) Pyrazolo[3,4-d]pyrimidine Fluoro substituents, isopropyl carboxamide Fluorine enhances metabolic stability; molecular weight 589.1 (M+1).

Key Observations :

  • Pyrido vs.
  • Substituent Effects: The 4-methoxy group in the target compound balances solubility and lipophilicity.

Biological Activity

4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 350.42 g/mol
  • CAS Number : Not specifically provided in the search results.

The compound features a methoxy group, a pyrido[2,3-d]pyrimidine moiety, and a benzamide linkage, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibit various biological activities including:

  • Anticancer Activity : The pyrido[2,3-d]pyrimidine scaffold is known for its anticancer properties. Studies have shown that derivatives of this scaffold can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives have shown selective inhibition of COX-II with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

The mechanisms through which 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation. For example, it may target COX enzymes to reduce prostaglandin synthesis.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can lead to programmed cell death.

Case Study 1: Anticancer Efficacy

A study investigating a series of pyrido[2,3-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 0.5 μM, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory agents, a compound structurally similar to 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide demonstrated selective inhibition of COX-II with an IC50 value of 1.33 μM. This suggests potential for developing new anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 ValueReference
AnticancerMCF-7 Cell Line0.5 μM
COX-II InhibitionEnzymatic Assay1.33 μM
AntimicrobialVarious StrainsVariable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including:

  • Step 1 : Condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with a benzoyl chloride derivative (e.g., 4-methoxybenzoyl chloride) in the presence of triethylamine as a base.
  • Step 2 : Cyclization at 250°C in a solvent mixture of diphenyl oxide and biphenyl to form the pyrido[2,3-d]pyrimidine core .
  • Optimization : Yield and purity are improved by controlling temperature (±5°C), solvent ratios (e.g., 1:1 diphenyl oxide/biphenyl), and reaction time (6–8 hours). Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, methoxy protons appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₃H₂₀N₄O₃) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water gradients (retention time: ~12.5 min) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the methoxy group with ethoxy (as in ) or halogens (e.g., Cl, F) to assess changes in potency. For example, ethoxy derivatives show reduced solubility but enhanced membrane permeability .
  • Core modification : Compare pyrido[2,3-d]pyrimidine with thieno[3,2-d]pyrimidine analogs () to evaluate scaffold-dependent activity .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or assay-specific biases .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can the compound's stability and solubility be systematically characterized for formulation studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax ~280 nm) .
  • Chemical stability : Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Solid-state analysis : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess polymorphic forms .

Q. What advanced models are used to study its pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADME profiling :
  • Caco-2 assays : Predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
  • In vivo toxicity : Zebrafish embryo models (LC₅₀ determination) or murine acute toxicity studies (OECD Guideline 423) .

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